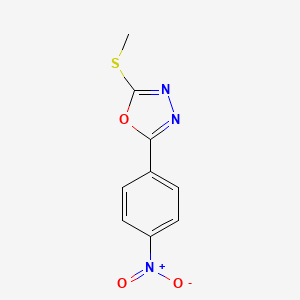

2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

CAS No. |

2951-22-6 |

|---|---|

Molecular Formula |

C9H7N3O3S |

Molecular Weight |

237.24 g/mol |

IUPAC Name |

2-methylsulfanyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H7N3O3S/c1-16-9-11-10-8(15-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3 |

InChI Key |

RNISQKYAJCJDHF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

solubility |

15.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Nitrobenzohydrazide

The process begins with the conversion of 4-nitrobenzoic acid to its hydrazide derivative. This is achieved through refluxing 4-nitrobenzoic acid with excess hydrazine hydrate in ethanol, yielding 4-nitrobenzohydrazide.

Reaction Conditions :

Cyclization to 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

The hydrazide is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux. This step forms the 1,3,4-oxadiazole ring and introduces a thiol group at position 2.

Reaction Conditions :

-

CS₂ : 1.2 equivalents

-

KOH : 1 equivalent in ethanol

-

Reflux : 10 hours

Characterization Data (Inferred) :

-

¹H NMR (DMSO-d₆) : δ 8.30 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 13.10 (s, 1H, SH)

-

MS (m/z) : 253 [M+H]⁺

Methylation of the Thiol Intermediate

The thiol group is alkylated using methyl iodide (CH₃I) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone.

Reaction Conditions :

-

CH₃I : 1.5 equivalents

-

K₂CO₃ : 1.2 equivalents, dry acetone

-

Reflux : 8 hours

Characterization Data (Inferred) :

-

¹H NMR (CDCl₃) : δ 8.25 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H), 2.65 (s, 3H, SCH₃)

-

MS (m/z) : 267 [M+H]⁺

Direct Alkylation of Preformed 1,3,4-Oxadiazole-2-thiol Derivatives

This method prioritizes the isolation of the thiol intermediate before methylation, ensuring higher purity. The thiol intermediate is synthesized as described in Section 1.2 and subsequently alkylated under optimized conditions.

Key Optimization Parameters :

-

Solvent : Acetone or dimethylformamide (DMF)

-

Base : Triethylamine (Et₃N) for faster reaction kinetics

-

Temperature : 60–70°C for 4–6 hours

Advantages :

-

Minimizes side reactions (e.g., over-alkylation)

-

Facilitates scalability for industrial applications

Alternative Cyclization Methods Using Phosphorus Oxychloride (POCl₃)

Synthesis via Diacylhydrazide Cyclization

A diacylhydrazide precursor, such as N-(4-nitrobenzoyl)-S-methylthioacetohydrazide, is cyclized using POCl₃ as a dehydrating agent. This one-pot method bypasses the thiol intermediate.

Reaction Conditions :

-

POCl₃ : 3 equivalents

-

Reflux : 6 hours in anhydrous dichloromethane

Characterization Data (Inferred) :

-

IR (KBr) : 1650 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂)

-

¹³C NMR : δ 165.2 (C=N), 148.5 (C-NO₂)

Comparative Efficacy

| Parameter | CS₂/KOH Route | POCl₃ Route |

|---|---|---|

| Reaction Time | 10 hours | 6 hours |

| Yield | 80–85% | 70–75% |

| Purity | High | Moderate |

Mechanistic Insights and Challenges

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₉H₇N₃O₃S

- Molecular Weight : 205.17 g/mol

- CAS Number : 22815-99-2

The compound features a unique structure that contributes to its biological activity. The presence of the methylthio group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. Specifically, 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity. In vitro studies suggest that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . This property makes it a candidate for developing new antioxidant therapies.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. In animal models, compounds similar to this compound have been shown to reduce inflammation markers significantly . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Emerging studies are investigating the anticancer properties of oxadiazole derivatives. Preliminary data indicate that these compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Further research is needed to elucidate the mechanisms involved.

Fluorescent Materials

Due to its unique structural features, this compound can be utilized in developing fluorescent materials. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry

In polymer science, oxadiazole compounds are being explored as additives that enhance thermal stability and mechanical properties. The incorporation of such compounds into polymers can lead to materials with improved performance characteristics .

Pesticide Development

The biological activity of this compound suggests potential applications in developing novel pesticides. Its ability to affect microbial growth could be harnessed in agricultural practices to manage pests effectively while minimizing environmental impact .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Bandy et al. (2010) | Antimicrobial | Demonstrated broad-spectrum activity against bacteria and fungi. |

| Kumar et al. (2010) | Anticancer | Showed inhibition of proliferation in cancer cell lines. |

| Dhansay Dewangan et al. (2010) | Anti-inflammatory | Reduced paw edema significantly in induced models. |

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs) at C2 and C5

Compounds with EWGs at both C2 and C5 positions exhibit enhanced pharmacological activity. For example:

- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) : Demonstrates superior anticonvulsant, antidepressant, and antianxiety activities compared to standards like diazepam, attributed to dual nitro groups (strong EWGs) at C2 and C5 .

- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) : Shows significant CNS depressant activity due to the synergistic effect of the chloro (moderate EWG) and nitro groups .

In contrast, 2-(methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole replaces the C2 nitro or chloro group with a methylthio substituent.

Sulfur-Containing Substituents

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: Exhibits potent antibacterial activity (EC₅₀ = 1.98 µg/mL against Xanthomonas axonopodis), highlighting the role of sulfonyl groups in enhancing bioactivity .

- 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) : Serves as a precursor for sulfonyl derivatives, demonstrating the versatility of methylthio groups in synthetic pathways .

The methylthio group in the target compound may offer a balance between moderate electron withdrawal and lipophilicity, facilitating membrane penetration in CNS applications .

Antimicrobial Activity

- 2-(Isopropylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole : Shows moderate tuberculostatic activity (MIC = 12.5–25 µg/mL against Mycobacterium tuberculosis strains) .

- 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives: Exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, though less potent than sulfone analogs .

CNS Activity

Crystallography and Stability

- Nitro vs. Halogen Substituents : Crystal structures of 5-(4-nitrophenyl) derivatives show planar configurations due to conjugation, enhancing stability . Methylthio groups introduce slight steric hindrance but maintain ring planarity.

Data Tables

Table 1: Comparative Pharmacological Activities of Selected 1,3,4-Oxadiazoles

Table 2: Tuberculostatic Activity of 2-(Alkylthio)-5-(4-nitrophenyl) Derivatives

| Compound Name | Alkyl Group | MIC (µg/mL) vs. M. tuberculosis | Reference |

|---|---|---|---|

| 2-(Isopropylthio)-5-(4-nitrophenyl) | Isopropyl | 12.5–25 | |

| 2-(Butylthio)-5-(4-nitrophenyl) | Butyl | 25–50 |

Biological Activity

2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

- Chemical Name : this compound

- CAS Number : 2951-22-6

- Molecular Formula : C₉H₈N₄O₂S

- Molecular Weight : 224.25 g/mol

Antibacterial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial properties. A study highlighted the synthesis of various oxadiazole derivatives and their evaluation against different bacterial strains. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Escherichia coli | 50 | Gentamicin |

| Staphylococcus aureus | 100 | Gentamicin |

| Klebsiella pneumoniae | 75 | Gentamicin |

| Bacillus cereus | 150 | Gentamicin |

The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be a promising candidate for further development in antibacterial applications .

Antifungal Activity

Oxadiazole derivatives have also been studied for their antifungal potential. A related compound demonstrated effective inhibition of fungal growth in various assays. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively researched. Studies have shown that certain oxadiazole compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of p53 expression.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 0.65 | Apoptosis induction |

| HeLa (Cervical cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |

The above data indicates that this compound may exhibit similar anticancer effects, warranting further investigation .

Case Studies

- Antimicrobial Efficacy : A study conducted by Dhumal et al. evaluated a series of oxadiazole derivatives for their antimicrobial activity against Mycobacterium bovis BCG and other strains. The most active compounds showed MIC values as low as 4 µM, indicating strong potential as therapeutic agents against tuberculosis .

- Cytotoxicity Studies : Research on the cytotoxic effects of oxadiazole derivatives on various cancer cell lines revealed that modifications to the oxadiazole core could enhance biological potency. Compounds were tested against MCF-7 and HeLa cells, showing significant cytotoxicity with IC₅₀ values in the micromolar range .

Q & A

Q. What are the common synthetic routes for 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole?

Synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization. Key steps include:

- Cyclization of thiosemicarbazides using phosphorus oxychloride (POCl₃) or other dehydrating agents.

- Substitution reactions to introduce the methylthio (-SMe) group, often via nucleophilic displacement of a chloro intermediate.

- Solvent optimization : Ethanol or dimethyl sulfoxide (DMSO) is used for solubility and reaction efficiency. Characterization is performed via IR (C-S and N-O stretches), NMR (aromatic proton shifts), and mass spectrometry (molecular ion peak at m/z ~265) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- IR spectroscopy : Identifies functional groups (e.g., C-S at ~650 cm⁻¹, nitro group at ~1520 cm⁻¹).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and methylthio groups (δ ~2.5 ppm).

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 265.2 [M+H]⁺).

- X-ray crystallography (if available): Resolves spatial arrangement of substituents .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- Methylthio group (-SMe) : Enhances nucleophilic substitution potential (e.g., reacting with electrophiles like alkyl halides).

- Nitrophenyl group : Electron-withdrawing effect stabilizes the oxadiazole ring and directs electrophilic substitution.

- Oxadiazole ring : Participates in π-π stacking interactions in biological systems and serves as a hydrogen bond acceptor .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Temperature control : Cyclization at 60–80°C minimizes side reactions.

- Catalyst selection : Triethylamine (TEA) enhances nucleophilic substitution efficiency by scavenging HCl.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Reaction monitoring : TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. What role does the nitrophenyl group play in the compound’s biological activity?

- Electron-withdrawing effects : Increase binding affinity to enzymes (e.g., bacterial dihydrofolate reductase) by stabilizing charge-transfer interactions.

- Hydrophobic interactions : The aromatic ring enhances membrane permeability, critical for antimicrobial activity.

- Structural analogs : Replacement with aminophenyl (reduced nitro group) decreases activity, highlighting the nitro group’s importance .

Q. How can structural contradictions in spectral data (e.g., NMR shifts) be resolved?

- Cross-validation : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals.

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software).

- Isotopic labeling : Track reaction pathways to confirm substituent positions .

Q. What are the structure-activity relationships (SAR) for antimicrobial activity in oxadiazole derivatives?

- Methylthio vs. methoxy : Methylthio derivatives show higher lipophilicity, improving bacterial membrane penetration.

- Nitrophenyl position : Para-substitution (vs. meta) enhances activity against S. aureus (MIC ~8 µg/mL vs. nitrofurazone at 16 µg/mL).

- Oxadiazole ring modification : Thiadiazole analogs exhibit reduced potency due to altered electronic properties .

Q. What mechanistic insights explain the cyclization step in oxadiazole synthesis?

- POCl₃-mediated cyclization : Converts thiosemicarbazides to oxadiazoles via intramolecular dehydration.

- Transition state stabilization : Electron-deficient nitrophenyl groups accelerate ring closure by stabilizing partial positive charges.

- Byproduct analysis : HCl gas evolution confirms successful cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.